molecular formula C20H20ClN B14470085 4-Pyren-1-ylbutan-1-amine;hydrochloride CAS No. 71942-37-5

4-Pyren-1-ylbutan-1-amine;hydrochloride

Cat. No.: B14470085
CAS No.: 71942-37-5
M. Wt: 309.8 g/mol
InChI Key: ACHWTJVYVUOQCH-UHFFFAOYSA-N
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Description

4-Pyren-1-ylbutan-1-amine;hydrochloride is an organic compound that features a pyrene moiety attached to a butylamine chain, forming a hydrochloride salt. This compound is known for its fluorescent properties, making it useful in various scientific applications, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyren-1-ylbutan-1-amine;hydrochloride typically involves a multi-step process:

    Preparation of 4-(1-Pyrenyl)butyric acid: This step involves the reaction of pyrene with butyric acid under specific conditions to form 4-(1-Pyrenyl)butyric acid.

    Formation of 4-(1-Pyrenyl)butyric amide: The acid is then converted to its corresponding amide using oxalyl chloride and ammonia.

    Reduction to 4-(1-Pyrenyl)butyl amine: The amide is reduced using a borane-methyl sulfide complex to yield 4-(1-Pyrenyl)butyl amine.

    Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Pyren-1-ylbutan-1-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .

Scientific Research Applications

4-Pyren-1-ylbutan-1-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Pyren-1-ylbutan-1-amine;hydrochloride involves its interaction with specific molecular targets, primarily through its fluorescent properties. The compound can bind to various biomolecules, allowing for the visualization and study of biological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-pyridin-4-ylbutan-1-one oxime hydrochloride
  • 4-(1-Pyrenyl)butyric acid
  • 4-(1-Pyrenyl)butyl amine

Uniqueness

4-Pyren-1-ylbutan-1-amine;hydrochloride is unique due to its specific structure, which combines a pyrene moiety with a butylamine chain. This structure imparts distinct fluorescent properties, making it particularly useful in applications requiring fluorescence .

Properties

CAS No.

71942-37-5

Molecular Formula

C20H20ClN

Molecular Weight

309.8 g/mol

IUPAC Name

4-pyren-1-ylbutan-1-amine;hydrochloride

InChI

InChI=1S/C20H19N.ClH/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16;/h3,5-12H,1-2,4,13,21H2;1H

InChI Key

ACHWTJVYVUOQCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCN.Cl

Origin of Product

United States

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